molecular formula C10H6N2O B13668667 6-Hydroxyisoquinoline-3-carbonitrile

6-Hydroxyisoquinoline-3-carbonitrile

Cat. No.: B13668667
M. Wt: 170.17 g/mol
InChI Key: CUPRNSAPBBBZQG-UHFFFAOYSA-N
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Description

6-Hydroxyisoquinoline-3-carbonitrile is a chemical compound belonging to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure consists of an isoquinoline ring with a hydroxyl group at the 6th position and a carbonitrile group at the 3rd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxyisoquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with malononitrile in the presence of a base to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyisoquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Hydroxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxyisoquinoline-3-carbonitrile is unique due to the presence of both the hydroxyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

6-hydroxyisoquinoline-3-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-5-9-3-8-4-10(13)2-1-7(8)6-12-9/h1-4,6,13H

InChI Key

CUPRNSAPBBBZQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1O)C#N

Origin of Product

United States

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